molecular formula C22H14F4N2OS B11191590 3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one

3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one

Cat. No.: B11191590
M. Wt: 430.4 g/mol
InChI Key: VVKMDGVXPOODOH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and potential applications. The presence of both fluorophenyl and trifluoromethylbenzyl groups suggests that this compound may exhibit unique reactivity and biological activity.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization with fluorophenyl and trifluoromethylbenzyl groups. Common synthetic routes may include:

    Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions.

    Attachment of Trifluoromethylbenzyl Group: This can be done through nucleophilic substitution or other suitable methods.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with altered oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially yielding reduced quinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions influenced by the fluorine atoms.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially those containing fluorine atoms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound’s properties may be useful in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one would depend on its specific interactions with molecular targets. The presence of fluorine atoms can enhance binding affinity to certain proteins or enzymes, potentially influencing biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(4-fluorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazolin-4(3H)-one include other quinazolinone derivatives with fluorinated aromatic groups. These compounds may share some chemical properties but differ in their specific reactivity and biological activity. The unique combination of fluorophenyl and trifluoromethylbenzyl groups in the target compound sets it apart from other quinazolinone derivatives, potentially offering distinct advantages in various applications.

Conclusion

This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

Molecular Formula

C22H14F4N2OS

Molecular Weight

430.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H14F4N2OS/c23-16-8-10-17(11-9-16)28-20(29)18-6-1-2-7-19(18)27-21(28)30-13-14-4-3-5-15(12-14)22(24,25)26/h1-12H,13H2

InChI Key

VVKMDGVXPOODOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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